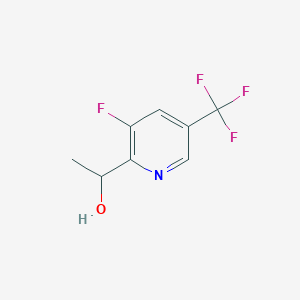
1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol” is a chemical compound with the CAS Number: 1805874-45-6 . It has a linear formula of C8H7F4NO .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C8H7F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 209.14 . It is a liquid at room temperature and should be stored in a dry, sealed environment .
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
One study highlighted the synthesis and X-ray crystal structures of a similar compound, revealing insights into molecular arrangements and intermolecular interactions, which are crucial for understanding material properties and designing new molecules with desired characteristics (Percino et al., 2008).
Polymer Chemistry
Another research explored the use of a related pyridin-2-yl)ethanol compound as a protecting group for carboxylic acids in polymer chemistry. This work demonstrates the compound's utility in synthesizing polymers with specific functionalities, which could be widely applied in materials science and engineering (Elladiou & Patrickios, 2012).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of the compound have been identified as potent inhibitors in pharmaceutical research, showing significant biological activity. This highlights the potential for developing new drugs based on modifications of this core chemical structure (Meguro et al., 2017).
Environmental Chemistry
The environmental persistence and transformation of fluorotelomer-based compounds, including derivatives of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol, have been studied in the context of atmospheric chemistry and biodegradation. These studies provide insights into the environmental fate of fluorinated compounds and their potential impact on ecosystems (Shoeib et al., 2006), (Zhang et al., 2020).
Organic Chemistry and Catalysis
Further research has been conducted on the synthesis and applications of pyridine derivatives in organic synthesis and catalysis, demonstrating their utility in constructing complex molecules and facilitating chemical transformations (Song et al., 2016).
Wirkmechanismus
Safety and Hazards
The compound is classified as having acute toxicity when ingested (Hazard Statement H302), causing skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPXHBGMBBCJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2699126.png)
![1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2699128.png)
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2699129.png)
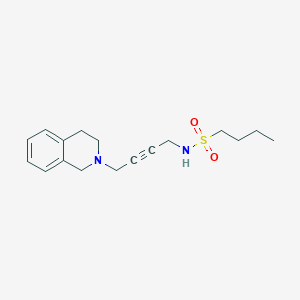
![N,N-diethyl-2-[3-[2-(2-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2699132.png)
![3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2699133.png)
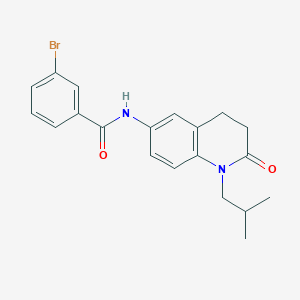
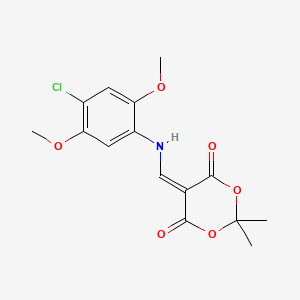
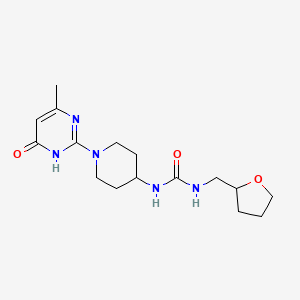
![methyl 3-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2699140.png)
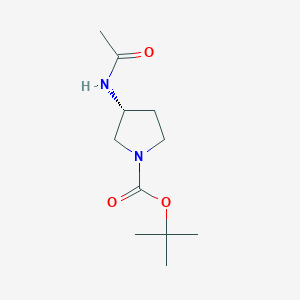
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2699144.png)
![6-(2,4-Dimethylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2699145.png)
![2-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2699146.png)
